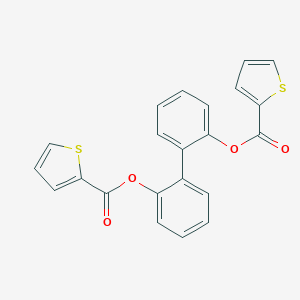
BIPHENYL-2,2'-DIYL DITHIOPHENE-2-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-[(2-Thienylcarbonyl)oxy][1,1’-biphenyl]-2-yl 2-thiophenecarboxylate typically involves the esterification of 2-thiophenecarboxylic acid with 2-hydroxy-1,1’-biphenyl-2-carboxylic acid . The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of 2’-[(2-Thienylcarbonyl)oxy][1,1’-biphenyl]-2-yl 2-thiophenecarboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2’-[(2-Thienylcarbonyl)oxy][1,1’-biphenyl]-2-yl 2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
2’-[(2-Thienylcarbonyl)oxy][1,1’-biphenyl]-2-yl 2-thiophenecarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 2’-[(2-Thienylcarbonyl)oxy][1,1’-biphenyl]-2-yl 2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 2’-[(2-Furylcarbonyl)oxy][1,1’-biphenyl]-2-yl 2-furancarboxylate
- 2’-[(2-Pyridylcarbonyl)oxy][1,1’-biphenyl]-2-yl 2-pyridinecarboxylate
- 2’-[(2-Benzoyl)oxy][1,1’-biphenyl]-2-yl 2-benzoate
Uniqueness
2’-[(2-Thienylcarbonyl)oxy][1,1’-biphenyl]-2-yl 2-thiophenecarboxylate is unique due to the presence of thiophene rings, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C22H14O4S2 |
|---|---|
分子量 |
406.5g/mol |
IUPAC 名称 |
[2-[2-(thiophene-2-carbonyloxy)phenyl]phenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C22H14O4S2/c23-21(19-11-5-13-27-19)25-17-9-3-1-7-15(17)16-8-2-4-10-18(16)26-22(24)20-12-6-14-28-20/h1-14H |
InChI 键 |
XOEXCWOLZRJEEE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2OC(=O)C3=CC=CS3)OC(=O)C4=CC=CS4 |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2OC(=O)C3=CC=CS3)OC(=O)C4=CC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















